2-Hydrazino-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydrazino-1H-benzimidazole involves various methods, including the reaction of 2-chlorobenzimidazole with hydrazine hydrate. This method provides a straightforward approach to obtaining the hydrazino derivative. For instance, the synthesis of 3-Hydrazino-1,2,4-Triazino[4,3-a]Benzimidazole from 2-chlorobenzimidazole is a notable example, highlighting the compound's role as a synthon for constructing nitrogen heterocycles (Venkataratnam et al., 1987).
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-1H-benzimidazole derivatives has been characterized through various spectroscopic methods. The presence of a hydrazino group adjacent to an -NH group makes it an essential synthon for the synthesis of a variety of nitrogen heterocycles, as confirmed by structural analysis through NMR, IR, and mass spectrometry (Venkataratnam et al., 1987).
Chemical Reactions and Properties
2-Hydrazino-1H-benzimidazole undergoes various chemical reactions, including cyclization and condensation, to form diverse heterocyclic compounds. For example, it reacts with β-diketones in neutral and acidic media to form pyrazolyl benzimidazoles and hydrazones, respectively. These reactions are critical for synthesizing compounds with potential biological activities (Joshi et al., 1988).
Physical Properties Analysis
The physical properties of 2-Hydrazino-1H-benzimidazole and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their chemical behavior and applications. The crystal structures of these compounds, characterized by X-ray diffraction, reveal the presence of hydrogen bonds and π-π stacking interactions, which are essential for their stability and reactivity (Wang et al., 2016).
Scientific Research Applications
Synthesis and Characterization
2-Hydrazino-1H-benzimidazole is often used in the synthesis of various compounds. It is an intermediate in the preparation of benzoxazole derivatives, showing its role in the field of organic synthesis. The synthesized compounds are typically characterized by methods like IR, NMR, and MS to confirm their structure and purity (Alheety, 2019).
Antimicrobial Activity
Compounds synthesized from 2-Hydrazino-1H-benzimidazole have been evaluated for their antimicrobial activity. Some compounds derived from it have shown promising results against gram-positive bacteria, making them potential candidates for specific antibacterial drugs. Additionally, these compounds have been screened for their antibacterial and antifungal properties against various microorganisms, suggesting their potential in antimicrobial therapy (Alheety, 2019; Salahuddin et al., 2017).
Antitumor Activity
Certain derivatives of 2-Hydrazino-1H-benzimidazole have shown significant antitumor activity. For example, some compounds have been more active than standard drugs against breast cancer cells, highlighting their potential in cancer treatment. These derivatives are also being studied for their antiproliferative activity against various human cancer cell lines (Khadiga AbuZied et al., 2014).
Anthelmintic Activity
2-Hydrazino-1H-benzimidazole derivatives have been found to exhibit strong anthelmintic activity. This property is mediated through the inhibition of tubulin polymerization, similar to other known benzimidazole anthelmintics. These compounds have been tested against parasites like Trichinella spiralis and have shown significant anthelmintic activity without major neurotoxic effects (Anichina et al., 2021).
Safety And Hazards
Future Directions
Recent research has focused on developing new benzimidazole derivatives with combined antiparasitic and antioxidant properties . The expansion of the benzimidazole scaffold with heterocyclic rings has resulted in a tridentate cyclic system that shows promising affinity and selectivity toward VEGFR2 . These compounds have shown promising in vitro cytotoxic activities and selective inhibitory activity against VEGFR2 . This suggests that 2-Hydrazino-1H-benzimidazole and its derivatives could be further explored for their potential therapeutic applications.
properties
IUPAC Name |
1H-benzimidazol-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUYWNZBZXDJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164704 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-1H-benzimidazole | |
CAS RN |
15108-18-6 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15108-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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